molecular formula C16H12N4OS B2673194 4-(4-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 67442-92-6

4-(4-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No.: B2673194
CAS No.: 67442-92-6
M. Wt: 308.36
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a specialized chemical reagent designed for laboratory research applications. As a member of the [1,2,4]triazolo[4,3-a]quinazolinone family, this compound presents a unique structural framework that is of significant interest in medicinal chemistry and drug discovery. Its core structure is known to serve as a privileged scaffold for interacting with various biological targets. Researchers can investigate this molecule as a key precursor or active component in developing novel therapeutic agents. The specific modifications on its core structure make it a valuable candidate for structure-activity relationship (SAR) studies, particularly in exploring new enzyme inhibitors. This product is intended for use by qualified researchers in a controlled laboratory setting. For Research Use Only. Not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4-methylphenyl)-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS/c1-10-6-8-11(9-7-10)19-14(21)12-4-2-3-5-13(12)20-15(19)17-18-16(20)22/h2-9H,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHQVMAGKAZQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N4C2=NNC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve:

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

Scientific Research Applications

4-(4-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves:

    Molecular Targets: The compound targets specific enzymes and receptors involved in cellular signaling pathways.

    Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural and Functional Group Variations

Triazoloquinazolinone derivatives differ primarily in substituents at positions 1, 4, and 3. Key structural analogs include:

Compound Name Substituents (Position) Key Functional Groups Pharmacological Activity Reference
Target Compound 4-(4-methylphenyl), 1-SH Sulfanyl, methylphenyl Under investigation
4-Phenyl-1-methyl derivative 4-phenyl, 1-CH₃ Methyl, phenyl H₁-antihistaminic (74.6% efficacy)
4-Benzyl-1-substituted derivatives 4-benzyl, variable at 1 Benzyl, acyl/alkyl H₁-antihistaminic (ED₅₀: 22 mg/kg)
5-(p-Fluorophenyl)-triazoloquinoline 5-p-fluorophenyl Fluorophenyl, triazole Anticonvulsant (ED₅₀: 22 mg/kg)
4-(3-Ethylphenyl)-1-methyl derivative 4-(3-ethylphenyl), 1-CH₃ Ethylphenyl, methyl H₁-antihistaminic (low sedation)

Key Observations :

  • Position 1 : The sulfanyl (-SH) group in the target compound enhances electrophilic reactivity, favoring S-alkylation or S-acylation over N-substitution . In contrast, 1-methyl or 1-acyl derivatives (e.g., compound 4b ) exhibit improved metabolic stability but reduced regioselectivity in reactions.
  • Comparatively, 4-benzyl or 4-(3-ethylphenyl) analogs show higher H₁-antihistaminic potency but increased sedation risks .
  • Position 5: Conversion of the 5-ketone to a triazole (as in anticonvulsant derivatives) abolishes activity, highlighting the critical role of the quinazolinone ring in pharmacological effects .
Pharmacological Activity Comparison
  • H₁-Antihistaminic Activity :

    • The target compound’s structural analogs, such as 1-substituted-4-phenyl derivatives, demonstrate potent H₁-antihistaminic activity. For example, 4-(3-ethylphenyl)-1-methyl derivatives achieve 74.6% protection against histamine-induced bronchospasm in guinea pigs, outperforming chlorpheniramine (71%) with lower sedation (10% vs. 30%) .
    • 4-Benzyl derivatives (e.g., 4-benzyl-1-piperidinylmethyl) show comparable efficacy but require higher doses (ED₅₀: 22 mg/kg), suggesting the methylphenyl group in the target compound may enhance bioavailability .
  • Anticonvulsant Activity: Triazoloquinoline derivatives lacking the quinazolinone 5-ketone (e.g., 5-(p-fluorophenyl)-4,5-dihydrotriazoloquinoline) exhibit potent anticonvulsant effects (ED₅₀: 22 mg/kg in PTZ tests) . This contrasts with the target compound, where the 5-ketone may limit CNS penetration.
Physicochemical Properties
  • Stability : Sulfanyl-containing derivatives are prone to oxidation, requiring storage under inert conditions, whereas 1-methyl or 1-acyl analogs exhibit greater stability .

Biological Activity

The compound 4-(4-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (commonly referred to as the triazoloquinazolinone) is a member of the triazoloquinazolinone family, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a triazole ring fused with a quinazoline moiety. The presence of the sulfanyl group and a methylphenyl substituent contributes to its unique chemical properties.

PropertyValue
Molecular Formula C13H12N4S
Molecular Weight 256.33 g/mol
IUPAC Name This compound
CAS Number Not available

Antimicrobial Activity

Recent studies have indicated that compounds within the triazoloquinazolinone class exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains and fungi. The compound's mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.

In vitro assays have demonstrated that triazoloquinazolinones can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds are generally lower than those for conventional antibiotics, suggesting a promising alternative for treating resistant infections.

Anticancer Properties

The anticancer potential of this compound has been evaluated in several studies. In vitro tests on various cancer cell lines (e.g., HeLa and MCF-7) showed that this compound induces apoptosis and inhibits cell proliferation.

A notable study reported that the compound exhibited an IC50 value of approximately 15 µM against HeLa cells. The mechanism of action appears to involve the activation of caspase pathways and modulation of cell cycle regulators.

H1-Antihistaminic Activity

Compounds similar to this compound have been tested for H1-antihistaminic activity. For example, a related compound demonstrated significant protection against histamine-induced bronchospasm in guinea pigs with a potency comparable to established antihistamines like chlorpheniramine maleate. This suggests potential applications in allergy treatments.

The biological activity of this compound is largely attributed to its structural features which facilitate interaction with specific biological targets:

  • Enzyme Inhibition : The triazole ring may interact with enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may bind to histamine receptors or other cellular receptors influencing signaling pathways.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various triazoloquinazolinones, it was found that derivatives exhibited MIC values ranging from 0.5 to 8 µg/mL against Staphylococcus aureus. This underscores the potential for developing new antibiotics from this chemical class.

Case Study 2: Anticancer Activity

A research team investigated the anticancer properties of several triazoloquinazolinones in vitro. They reported that treatment with 20 µM concentrations led to a significant reduction in cell viability in HeLa cells by inducing apoptosis through mitochondrial pathways.

Q & A

Q. Key Considerations :

  • Solvent polarity significantly impacts reaction efficiency.
  • Substituents on the quinazoline core influence cyclization kinetics .

Basic: How is the compound characterized structurally and functionally?

Answer:
Structural Characterization :

  • Spectral Analysis :
    • ¹H/¹³C-NMR : Confirms regioselectivity of the triazole-quinazoline fusion and methylphenyl/sulfanyl substituents .
    • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 430.126 for C₂₄H₁₉FN₄OS derivatives) .
  • X-ray Crystallography : Resolves bond angles and confirms planarity of the fused heterocyclic system .

Q. Functional Analysis :

  • Thermogravimetric Analysis (TGA) : Reveals thermal stability up to 220°C, critical for storage and handling .
  • HPLC : Monitors purity (>95%) and byproduct formation during synthesis .

Basic: What is the primary biological activity of this compound?

Answer:
The compound exhibits H1-histamine receptor antagonism , validated in guinea pig models. Key findings:

  • In Vivo Efficacy : 74.6% protection against histamine-induced bronchospasm, outperforming chlorpheniramine maleate (71%) .
  • Sedation Profile : Negligible CNS depression (10% vs. 30% for chlorpheniramine), attributed to reduced blood-brain barrier penetration .

Mechanistic Insight :
The sulfanyl group enhances receptor binding affinity, while the methylphenyl moiety stabilizes hydrophobic interactions .

Advanced: How do structural modifications influence its biological activity (SAR)?

Answer:
Structure-Activity Relationship (SAR) Highlights :

Modification Biological Impact Reference
Chloromethyl substitution ↑ Cytotoxicity (IC₅₀ reduced by 40%)
Methoxy at C7 ↑ Receptor binding (Ki = 12 nM vs. 28 nM base)
Bromine at C1 ↓ Antihistaminic activity (50% protection)

Q. Methodology :

  • In Silico Docking : Predicts binding modes to H1 receptors using AutoDock Vina .
  • Synthetic Tuning : Alkyl halide substitutions (e.g., bromo, chloro) alter electronic profiles and steric hindrance .

Advanced: What governs regioselectivity in electrophilic reactions with this compound?

Answer:
Regioselectivity is dictated by nucleophilic sulfur at position 1 and electron-rich triazole N2 :

  • S-Alkylation : Predominates with alkyl halides (e.g., methyl iodide), forming stable S-substituted derivatives .
  • N-Acylation : Occurs under kinetic control with acyl chlorides, followed by thermodynamic N2-acylation (DFT-confirmed) .

Q. Experimental Validation :

  • FTIR : Tracks S-H (2550 cm⁻¹) disappearance post-alkylation .
  • DFT Calculations : B3LYP/6-31G(d) models confirm transition state energies favoring S-attack .

Advanced: How can computational methods optimize its pharmacological properties?

Answer:
Strategies :

QSAR Modeling : Correlates logP values (2.8–3.5) with bioavailability. Lower logP improves aqueous solubility .

MD Simulations : Predicts metabolic stability by analyzing CYP450 interaction hotspots .

ADMET Prediction : SwissADME identifies optimal substituents for reduced hepatotoxicity .

Case Study :
DFT-optimized derivatives show 30% higher metabolic half-life in vitro .

Advanced: How to resolve contradictions in reported activity data across studies?

Answer:
Root Causes :

  • Solvent Effects : DMSO vs. ethanol alters compound aggregation in bioassays .
  • Receptor Isoforms : Species-specific H1 receptor variations (e.g., guinea pig vs. human) .

Q. Resolution Protocol :

Standardized Assays : Use histamine-induced ileum contraction models (IC₅₀ reproducibility ±5%) .

Cross-Validation : Compare in vitro (CHO-K1 cells) and in vivo data to confirm target specificity .

Advanced: What strategies enhance stability under experimental conditions?

Answer:
Stability Challenges :

  • Hydrolysis : Sulfanyl group susceptible to aqueous degradation at pH > 8 .
  • Photolysis : UV exposure induces quinazoline ring cleavage .

Q. Mitigation :

  • Storage : Argon atmosphere, -20°C, and amber vials reduce degradation by 90% .
  • Formulation : Lyophilized PEG-400 matrices extend shelf life to 12 months .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.